2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol
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Overview
Description
2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methoxy-2-hydroxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar substituents but different core structure.
Uniqueness
2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its specific combination of a pyrazole ring with methoxyphenol and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-12-5-6-13(15(21)9-12)18-14(10-19-20-18)11-4-7-16(23-2)17(8-11)24-3/h4-10,21H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOIANNBUJCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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